molecular formula C10H11N3 B1351795 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine CAS No. 93048-45-4

4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B1351795
CAS No.: 93048-45-4
M. Wt: 173.21 g/mol
InChI Key: WWFKIHIEPGLINR-UHFFFAOYSA-N
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Description

Contextualization of Pyrazole (B372694) Derivatives as Versatile Chemical Scaffolds

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govresearchgate.net This designation stems from the ability of the pyrazole core to serve as a foundational structure for a multitude of biologically active compounds. Its unique chemical properties, including the presence of both a "pyrrole-like" and a "pyridine-like" nitrogen atom, allow it to interact with a wide range of biological targets. mdpi.com

The versatility of the pyrazole ring has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, analgesic, antiviral, and antidiabetic properties. researchgate.netmdpi.comjetir.orgglobalresearchonline.net The profound impact of this scaffold on modern medicine is underscored by its presence in several FDA-approved drugs, such as the anti-inflammatory drug Celecoxib, the anticoagulant Apixaban, and the erectile dysfunction treatment Sildenafil. nih.gov The continued exploration of pyrazole derivatives in organic synthesis and medicinal chemistry highlights their enduring importance as a key building block for the development of novel therapeutic agents. mdpi.commdpi.com

FDA-Approved Drug Therapeutic Class Core Structure
CelecoxibAnti-inflammatoryPyrazole
ApixabanAnticoagulantPyrazole
RimonabantAnti-obesityPyrazole
SildenafilErectile DysfunctionFused Pyrazole
DifenamizoleAnalgesicPyrazole

This table highlights prominent examples of drugs that feature the pyrazole scaffold, demonstrating its clinical significance. nih.gov

Specific Relevance of Pyrazolylamine Substructures in Contemporary Chemical and Biological Research

The introduction of an amino group onto the pyrazole ring, forming a pyrazolylamine substructure, significantly enhances the chemical and biological diversity of the parent scaffold. Aminopyrazoles are considered versatile and highly useful frameworks in the field of drug discovery. mdpi.com The position of the amino substituent on the pyrazole ring—be it at the 3, 4, or 5-position—plays a crucial role in determining the molecule's pharmacological profile.

Compounds featuring a 3-aminopyrazole (B16455) core are widely reported as potent anticancer and anti-inflammatory agents. mdpi.com The 5-aminopyrazole derivatives are also highly versatile, demonstrating utility as kinase inhibitors, in addition to having anticancer, antibacterial, and antimalarial properties. mdpi.comjetir.org The amino group provides a key site for further chemical modification, allowing for the synthesis of extensive libraries of compounds for biological screening. This functional handle can act as a hydrogen bond donor or acceptor, which is critical for molecular recognition and binding to biological targets like enzymes and receptors.

Overview of Research Trajectories for Aryl-Substituted Pyrazolylamines

The functionalization of pyrazolylamine scaffolds with aryl (aromatic ring) substituents represents a major trajectory in contemporary chemical research. The addition of an aryl group, such as the 2-methyl-phenyl group in the titular compound, can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Research into aryl-substituted pyrazoles has yielded compounds with significant therapeutic potential. For instance, various 3,5-diaryl pyrazole derivatives have been synthesized and shown to possess IL-6 inhibitory activity, a key target in inflammatory diseases. nih.gov Similarly, other aryl-substituted pyrazoles have demonstrated promising activity as monoamine oxidase (MAO) inhibitors, analgesics, and anticancer agents. nih.gov A notable example from the literature is the compound CH-223191, an aryl-substituted pyrazole that acts as a specific antagonist for the aryl hydrocarbon receptor (AhR), preventing TCDD (dioxin)-induced toxicity in preclinical models. nih.gov These research avenues indicate that the strategic combination of the pyrazole core, an amine functional group, and specific aryl substitutions is a highly fruitful approach for discovering novel molecules with targeted biological activities.

Compound Class Biological Target/Activity Reference
3,5-Diaryl pyrazolesIL-6 Inhibition (Anti-inflammatory) nih.gov
1-Thiocarbamoyl-3,5-diaryl pyrazolesMonoamine Oxidase B (MAO-B) Inhibition nih.gov
(E)-1-aryl-3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-onesAnticancer (Leukemia, Renal Cancer) nih.gov
2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amideAryl Hydrocarbon Receptor (AhR) Antagonist nih.gov

This table summarizes selected research findings on aryl-substituted pyrazoles, illustrating the diverse biological activities being explored.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-12-13-10(9)11/h2-6H,1H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFKIHIEPGLINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 4 2 Methyl Phenyl 2h Pyrazol 3 Ylamine

Reactivity of the Pyrazole (B372694) Ring System in Pyrazolylamines

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms, which significantly influences its chemical properties. mdpi.com The presence of an electron-donating amino group and an aryl substituent on the ring further modulates its reactivity towards various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions

The pyrazole ring in aminopyrazoles is generally electron-rich, making it susceptible to electrophilic substitution. The position of substitution is directed by the existing groups. The amino group at C3 and the aryl group at C4 are activating and will direct incoming electrophiles primarily to the C5 position of the pyrazole ring. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. msu.edumsu.edu

Nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group (like a halogen) and/or strong electron-withdrawing groups to activate the ring. osti.gov For 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine itself, direct nucleophilic substitution on the unsubstituted ring is not a favored pathway.

Reaction TypeReagent/ConditionsExpected Outcome on Pyrazole Ring
Electrophilic Substitution Electrophile (E+)Substitution occurs, primarily at the C5 position.
HalogenationBr₂, FeBr₃Bromination at C5.
NitrationHNO₃, H₂SO₄Nitration at C5.
Nucleophilic Substitution Nucleophile (Nu⁻)Generally does not occur without an activating group/leaving group.

Influence of Tautomerism on Reactivity Profiles

A critical aspect governing the reactivity of 3-aminopyrazoles is annular prototropic tautomerism. mdpi.commdpi.com this compound can exist in equilibrium between two tautomeric forms: this compound and 4-(2-Methyl-phenyl)-1H-pyrazol-5-ylamine. This phenomenon is crucial as it influences the nucleophilicity of the ring nitrogen atoms and the exocyclic amino group, thereby affecting the regioselectivity of reactions such as N-alkylation and N-acylation. mdpi.comresearchgate.net

Theoretical calculations and experimental studies on similar aminopyrazoles have shown that the 3-amino tautomer is generally more stable. mdpi.com The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. mdpi.comresearchgate.net This equilibrium means that reactions with electrophiles can potentially occur at either of the ring nitrogens (N1 or N2) or the exocyclic amino group, with the outcome often being dependent on the specific reaction conditions. researchgate.net

Reactivity of the Amino Group (–NH₂) at Position 3

The exocyclic amino group at the C3 position is a key functional handle, behaving as a potent nucleophile and participating in a wide array of chemical transformations. mdpi.com

Functionalization for Further Chemical Transformations

The primary amine at C3 readily reacts with various electrophiles, allowing for straightforward functionalization. These reactions are typically chemoselective for the exocyclic amine due to its higher nucleophilicity compared to the ring nitrogens under neutral or basic conditions.

Reaction TypeReagentProduct Class
AcylationAcid Chlorides (RCOCl)N-(Pyrazol-3-yl)amides researchgate.net
SulfonylationSulfonyl Chlorides (RSO₂Cl)N-(Pyrazol-3-yl)sulfonamides
Formation of ThioureasIsothiocyanates (RNCS)N-(Pyrazol-3-yl)thioureas researchgate.net
Formation of UreasIsocyanates (RNCO)N-(Pyrazol-3-yl)ureas

These transformations are valuable for modifying the compound's properties and for introducing new functionalities that can be used in subsequent synthetic steps. mdpi.com

Cyclization Reactions Involving the Amine Moiety

3-Aminopyrazoles are highly valuable precursors for the synthesis of fused heterocyclic systems. mdpi.com The amino group, in conjunction with one of the adjacent ring nitrogen atoms, provides the necessary framework for cyclocondensation reactions with 1,3-dielectrophilic reagents.

A prominent example is the reaction with β-dicarbonyl compounds or their equivalents to form pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group, followed by cyclization involving the N1 ring nitrogen. The regioselectivity of these cyclizations can often be controlled by the reaction conditions. mdpi.com For instance, acidic conditions may favor the formation of pyrazolo[1,5-a]pyrimidines, while basic conditions can sometimes lead to other isomers like pyrazolo[3,4-b]pyridines. mdpi.comchim.it

ReagentFused Heterocyclic System
β-Diketones (e.g., Acetylacetone)Pyrazolo[1,5-a]pyrimidines researchgate.net
α,β-Unsaturated KetonesTetrahydropyrazolo[1,5-a]pyrimidines
Ketene DithioacetalsSubstituted Pyrazolo[1,5-a]pyrimidines

Derivatization Strategies for Structural Modification and Functionalization

The dual reactivity of the pyrazole ring and the exocyclic amino group in this compound allows for diverse derivatization strategies. These strategies can be broadly categorized into three main approaches:

Ring-Centered Modifications: This involves electrophilic substitution at the C5 position to introduce new substituents directly onto the pyrazole core. While less common, N-alkylation or N-arylation of the ring nitrogens can also be achieved, though regioselectivity can be a challenge due to tautomerism. chim.it

Amino Group Functionalization: This is the most direct method for derivatization, involving reactions such as acylation, sulfonylation, and the formation of ureas or thioureas. This approach allows for the attachment of a wide variety of side chains to the pyrazole scaffold. researchgate.net

Annulation (Ring Fusion): This powerful strategy utilizes the amino group and an adjacent ring nitrogen to construct new rings fused to the pyrazole core. This leads to the formation of complex polycyclic systems like pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netrsc.org

By strategically employing these methods, a large and diverse library of derivatives based on the this compound scaffold can be synthesized for various applications.

Advanced Structural Elucidation and Characterization Techniques for 4 2 Methyl Phenyl 2h Pyrazol 3 Ylamine

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of electromagnetic radiation with its atoms and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: Proton NMR would provide crucial information about the number of different types of protons, their chemical environment, and their connectivity. For 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, one would expect to observe distinct signals for the aromatic protons of the 2-methylphenyl group, the pyrazole (B372694) ring proton, the amine (NH2) protons, and the methyl (CH3) group protons. The splitting patterns (multiplicity) and coupling constants (J-values) would help establish the substitution pattern on the aromatic ring and the connectivity within the molecule.

¹³C NMR: Carbon-13 NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, heterocyclic) and the nature of its neighboring atoms. For instance, the carbons of the pyrazole ring, the 2-methylphenyl group, and the methyl group would resonate in characteristic regions of the spectrum.

¹⁴N NMR: Nitrogen-14 NMR, although less common due to the quadrupolar nature of the ¹⁴N nucleus which can lead to broad signals, could provide information about the electronic environment of the three nitrogen atoms within the pyrazole ring and the amino group.

Hypothetical ¹H and ¹³C NMR Data

While specific experimental data is not available, a hypothetical data table based on known chemical shift ranges for similar structures is presented below for illustrative purposes.

Assignment Hypothetical ¹H NMR Chemical Shift (δ, ppm) Hypothetical ¹³C NMR Chemical Shift (δ, ppm)
Methyl (CH₃)2.1 - 2.5 (singlet)18 - 25
Aromatic CH (o,m,p)7.0 - 7.5 (multiplet)125 - 135
Pyrazole CH7.5 - 8.0 (singlet)110 - 120
Amine (NH₂)4.0 - 6.0 (broad singlet)-
Pyrazole C-NH₂-145 - 155
Pyrazole C-Aryl-130 - 140
Aromatic C-CH₃-135 - 145
Pyrazole N-H / N-N9.0 - 12.0 (broad singlet)-

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and the pyrazole ring, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrazole and aromatic rings, and N-H bending vibrations.

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3500
Pyrazole (N-H)Stretching3100 - 3300
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 3000
C=N / C=C (Ring)Stretching1500 - 1650
Amine (N-H)Bending1580 - 1650

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer structural clues, as the molecule breaks apart in a predictable manner upon ionization. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound.

X-ray Crystallography for High-Resolution Structural Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide an unambiguous three-dimensional model of the molecule. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry. It would also provide insights into the intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. Studies on similar aminopyrazole derivatives have revealed planar pyrazole rings and various intermolecular hydrogen bonding networks involving the amino group and pyrazole nitrogen atoms.

Advanced Spectroscopic Techniques for Investigating Molecular Properties

Beyond basic structural confirmation, other advanced spectroscopic techniques could be employed to investigate the electronic and photophysical properties of the molecule. These might include Ultraviolet-Visible (UV-Vis) spectroscopy to study the electronic transitions and determine the absorption maxima, and fluorescence spectroscopy to investigate its emissive properties, which are often of interest for pyrazole derivatives in materials science.

Computational Chemistry and Molecular Modeling of 4 2 Methyl Phenyl 2h Pyrazol 3 Ylamine

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometries, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with basis sets like 6-31G* or 6-311G(d,p), are used to optimize the molecular geometry and determine various electronic parameters. nih.govjcsp.org.pk These calculations provide insights into the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for assessing the molecule's electronic and charge transfer properties. jcsp.org.pk

The energy gap between the HOMO and LUMO (Egap) is a key parameter derived from DFT calculations, indicating the molecule's chemical stability and reactivity. nih.govjcsp.org.pk A smaller HOMO-LUMO gap suggests higher reactivity and better electron delocalization capabilities. jcsp.org.pk For instance, in studies of various pyrazole-carboxamides, the HOMO-LUMO energy gaps were calculated to be in the range of 4.23 eV, with the distribution of these orbitals revealing pathways for intramolecular charge transfer. jcsp.org.pk Similarly, for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV. nih.gov These theoretical studies help in understanding the stability and electronic transitions within the pyrazole scaffold.

Table 1: Selected DFT-Calculated Properties of Pyrazole Derivatives

Derivative Class Property Calculated Method Key Finding
Pyrazole-carboxamides HOMO-LUMO Energies, Egap DFT (B3LYP/6-31G*) Egap of ~4.23 eV; analysis of intramolecular charge transfer pathways. jcsp.org.pk
N-phenyl-pyrazol-acetamide HOMO-LUMO Energies, Egap DFT (B3LYP/6-311G(d,p)) Egap of 5.0452 eV; orbitals are localized over the entire system. nih.gov
Quinolinone Derivative Tautomerization Mechanism DFT (M06-2X, B3LYP) The keto form is the most stable tautomer in both gas phase and ethanol. nih.gov

This table presents data for illustrative pyrazole derivatives to demonstrate the application of DFT methods.

Quantum mechanical calculations are also pivotal in predicting the chemical reactivity and elucidating potential reaction mechanisms. By analyzing the calculated electronic structure, such as electrostatic potential maps and Fukui functions, researchers can identify the most probable sites for electrophilic and nucleophilic attacks. The reactivity of pyrazole derivatives often involves reactions like Michael additions and cyclizations. researchgate.net For example, the reaction of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with various active methylene (B1212753) compounds leads to the synthesis of fused heterocyclic systems like pyrazolo[5,1-a]pyrimidines. researchgate.net Computational studies can model the transition states and energy barriers of such reactions, providing a theoretical basis for the observed product formation. nih.gov Understanding these mechanisms is essential for designing efficient synthetic routes to novel pyrazole-based compounds.

Molecular Dynamics (MD) Simulations

While QM methods provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.gov This technique simulates the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. nih.govcdnsw.com

A particularly powerful application of MD simulations is in studying the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. cdnsw.com After an initial binding pose is predicted by molecular docking, MD simulations are performed on the ligand-protein complex to assess the stability of the interaction over time. nih.govnih.gov

For example, in a study of novel pyrazole-containing imide derivatives, MD simulations were conducted to explore the binding mode of a potent compound with its potential target, Heat Shock Protein 90α (Hsp90α). researchgate.netnih.gov The analysis of RMSD and RMSF for the protein's backbone atoms helped confirm that the ligand remained stably bound within the active site throughout the simulation, validating the initial docking results. researchgate.net Such simulations are crucial for confirming binding modes and understanding the dynamic nature of the interactions that confer biological activity. nih.gov

Table 2: Application of MD Simulations in Studying Pyrazole Derivatives

Pyrazole Derivative Class Biological Target Purpose of MD Simulation Key Finding
Pyrazole-containing imides Hsp90α To explore the most likely binding mode and its stability. researchgate.netnih.gov The ligand-receptor complex remained stable, confirming the binding hypothesis from docking. researchgate.net
Pyrazole-carboxamides Carbonic Anhydrase I & II To analyze the stability of the docked poses over time. nih.gov Confirmed the stability of the interactions predicted by molecular docking. nih.gov

This table showcases examples of how MD simulations are applied to understand the biological interactions of pyrazole-related compounds.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential inhibitors by predicting how they might bind to a protein's active site. ajpp.inresearchgate.net

For pyrazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies have been instrumental in identifying potential protein targets and explaining their mechanism of action at a molecular level. nih.govresearchgate.net These studies calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the target protein. nih.gov

Docking studies have explored the potential of pyrazole derivatives as inhibitors for various enzymes. For instance, different pyrazole analogues have been docked into the active sites of receptor tyrosine kinases like VEGFR-2 and protein kinases such as Aurora A and CDK2, which are important targets in cancer therapy. nih.gov These studies revealed that the compounds could fit deeply within the binding pockets, forming key hydrogen bonds and other interactions, with some derivatives showing minimum binding energies as low as -10.35 kJ/mol. nih.gov In another study, novel pyrazole-carboxamides were identified as potent inhibitors of human carbonic anhydrase (hCA) I and II, with docking studies revealing the specific interactions driving their inhibitory activity. nih.gov

Table 3: Summary of Molecular Docking Studies on Pyrazole Derivatives

Derivative Class Protein Target Docking Score / Binding Energy Key Interacting Residues (Example) Predicted Activity
Pyrazole-thiadiazole Analogs VEGFR-2 (2QU5) -10.09 kJ/mol - Potential anticancer nih.gov
Pyrazole-thiadiazole Analogs CDK2 (2VTO) -10.35 kJ/mol - Potential anticancer nih.gov
Pyrazole-carboxamides Carbonic Anhydrase II (1CA2) Not specified Showed better interactions than the reference inhibitor. nih.gov Carbonic Anhydrase Inhibition nih.gov
Pyridine-Thiazole-Pyrazole Analogs PDB ID: 2A4L -9.3507 kcal/mol - Anticancer researchgate.net

This table provides examples from various studies to illustrate the use of molecular docking for predicting the biological targets of pyrazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For pyrazole derivatives, including 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, QSAR models are instrumental in predicting the therapeutic potential and guiding the synthesis of more potent and selective analogues. Cheminformatics tools are employed to analyze the chemical space of these derivatives, identifying key structural features that govern their activity.

Derivation and Validation of QSAR Models

The development of robust QSAR models for pyrazole derivatives involves a systematic approach. A dataset of compounds with known biological activities is compiled. For each compound, a set of molecular descriptors is calculated, quantifying various aspects of its chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods, including Multiple Linear Regression (MLR) and more advanced machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity. mdpi.com

The predictive power of these models is rigorously assessed through internal and external validation techniques. pensoft.net Internal validation often involves cross-validation methods like the leave-one-out (LOO) approach, while external validation uses an independent set of compounds (a test set) to evaluate the model's performance on new data. pensoft.net High correlation coefficients (R²) and predictive R² (R²pred) values are indicative of a statistically significant and predictive QSAR model. pensoft.net For instance, QSAR models developed for a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives demonstrated high predictive ability, which can be a theoretical basis for designing new potential antioxidants. pensoft.net

A hypothetical QSAR study on a series of 4-aryl-2H-pyrazol-3-ylamine derivatives, including this compound, might reveal the importance of specific descriptors. The presence of the 2-methylphenyl group could influence descriptors related to molecular shape, volume, and lipophilicity, which in turn could be correlated with the compound's activity. The table below illustrates a potential set of descriptors and their hypothetical contribution to the biological activity of pyrazole derivatives.

DescriptorDescriptionHypothetical Contribution to Activity
LogP Octanol-water partition coefficientA moderate value may be optimal for cell permeability.
Molecular Weight The sum of the atomic weights of all atoms in a moleculeLower values are generally preferred for better absorption.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a moleculeA balanced TPSA is crucial for cell membrane penetration.
Number of Hydrogen Bond Donors/Acceptors Count of N-H, O-H bonds and N, O atomsImportant for target binding interactions.
Molecular Volume The volume occupied by a moleculeCan influence steric interactions with the target protein.

Computational Design of Novel Pyrazole Derivatives

The insights gained from validated QSAR models are invaluable for the computational design of novel pyrazole derivatives with enhanced activity and selectivity. By understanding which structural modifications are likely to improve the desired biological effect, chemists can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

For this compound, QSAR models could suggest modifications to the 2-methylphenyl ring or the pyrazole core. For example, if a QSAR model indicates that increased hydrophobicity in a particular region of the molecule is beneficial, derivatives with additional lipophilic substituents on the phenyl ring could be designed. Conversely, if steric hindrance is a limiting factor, smaller substituents might be explored. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed insights by creating 3D contour maps that highlight regions where steric bulk, positive or negative charge, and hydrophobicity are favored or disfavored for optimal activity.

The design process often involves creating a virtual library of novel derivatives based on the parent structure of this compound. The biological activities of these virtual compounds are then predicted using the established QSAR model. The most promising candidates are then selected for synthesis and experimental validation. This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

In silico Pharmacokinetic and Biophysical Characterization

In addition to predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic and biophysical properties of drug candidates. These in silico predictions help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

For this compound, a range of pharmacokinetic properties can be predicted using various computational models. These predictions are often based on the compound's chemical structure and a set of calculated molecular descriptors. The SwissADME web tool is a popular resource for predicting these properties. nih.gov

A typical in silico pharmacokinetic and biophysical profile for a pyrazole derivative might include the parameters shown in the table below. The values for this compound would be hypothetical and based on general trends observed for similar pyrazole-based compounds.

PropertyPredicted Value (Hypothetical)Importance in Drug Discovery
Molecular Weight ~187.24 g/mol Influences absorption and distribution.
LogP ~2.1Affects solubility, permeability, and binding.
Topological Polar Surface Area (TPSA) ~51.9 ŲCorrelates with cell permeability.
Number of Hydrogen Bond Donors 2Influences binding to target proteins.
Number of Hydrogen Bond Acceptors 3Influences binding to target proteins.
Aqueous Solubility (LogS) -2.5Crucial for absorption and formulation.
Blood-Brain Barrier (BBB) Permeation LikelyImportant for CNS-acting drugs.
Gastrointestinal (GI) Absorption HighA key factor for oral bioavailability.
CYP450 Inhibition Predicted for specific isoformsPotential for drug-drug interactions.
Drug-likeness (e.g., Lipinski's Rule of Five) CompliantIndicates potential for oral bioavailability.

These in silico predictions provide a valuable preliminary assessment of the compound's drug-like properties. For instance, high predicted GI absorption and compliance with Lipinski's Rule of Five would suggest that this compound has the potential for good oral bioavailability. nih.gov Predictions of potential inhibition of cytochrome P450 (CYP) enzymes are also critical, as this can indicate a risk of adverse drug-drug interactions. researchgate.net It is important to note that these are predictive models and experimental validation is necessary to confirm these properties.

Mechanistic Preclinical Investigations of 4 2 Methyl Phenyl 2h Pyrazol 3 Ylamine in Biological Systems

Enzyme Inhibition Mechanisms (In Vitro)

While direct studies on 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine are lacking, the pyrazole (B372694) scaffold is a well-established pharmacophore known for its enzyme inhibitory activities. Research on various pyrazole derivatives provides a basis for understanding potential mechanisms.

Characterization of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Kinetic studies on various pyrazole-based compounds have revealed different types of enzyme inhibition. For instance, some pyrazole derivatives have been identified as competitive inhibitors, where they bind to the active site of an enzyme, directly competing with the natural substrate. This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). Other related compounds have demonstrated non-competitive inhibition, binding to an allosteric site on the enzyme, which alters the enzyme's conformation and reduces its efficiency. frontiersin.org In such cases, Vmax decreases while Km remains unchanged. frontiersin.org The specific type of inhibition is highly dependent on the chemical structure of the pyrazole derivative and the target enzyme.

Kinetic Studies for Enzyme-Inhibitor Interactions

Kinetic analyses are crucial for elucidating the dynamics of enzyme-inhibitor binding. Such studies for various pyrazole analogs have determined key parameters like the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. Lower Ki values indicate tighter binding and more potent inhibition. These studies often employ methods like Lineweaver-Burk or Dixon plots to visualize the inhibition type and calculate kinetic constants. The interaction kinetics help in understanding the structure-activity relationships within the pyrazole class of compounds, guiding the design of more potent and specific inhibitors.

Specific Enzyme Targets and Their Modulation by Pyrazolylamines (e.g., Kinases, α-Glucosidase)

The pyrazole nucleus is a core component of many inhibitors targeting a range of enzymes, particularly kinases and metabolic enzymes like α-glucosidase.

Kinases: Numerous pyrazole derivatives have been developed as potent kinase inhibitors. nih.govnih.govnih.govacs.orgsci-hub.box They often target the ATP-binding pocket of kinases, thereby blocking the phosphorylation of downstream substrates and interrupting signaling pathways involved in cell proliferation, differentiation, and survival. Specific kinases targeted by pyrazole-containing molecules include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Glycogen Synthase Kinase 3β (GSK-3β). nih.govnih.govacs.org The versatility of the pyrazole scaffold allows for chemical modifications that can confer selectivity for specific kinases.

α-Glucosidase: Several studies have highlighted the potential of pyrazole derivatives as α-glucosidase inhibitors. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Pyrazole-based inhibitors have shown significant in vitro activity, with some compounds exhibiting potency comparable or superior to the standard drug, acarbose. frontiersin.org

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

Compound ClassEnzyme TargetInhibition TypePotency (IC50/Ki)
Pyrazole-based compoundsKinases (e.g., CDKs, Aurora)Competitive (ATP-binding site)Nanomolar to micromolar range
Pyrazole-based compoundsα-GlucosidaseCompetitive/MixedMicromolar range
Pyrazole sulfonamidesGlucosidasesPotent inhibitionIC50 values ranging from 1.13 to 28.27 µM against α-glucosidase frontiersin.org

Cellular Pathway Modulation (In Vitro)

The enzymatic inhibition by pyrazole derivatives translates into the modulation of various cellular pathways, including those leading to apoptosis and cell cycle arrest, which are critical in cancer research.

Investigation of Apoptosis Induction Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

Many pyrazole-containing compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.govresearchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of these molecules.

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Pyrazole derivatives have been observed to activate key caspases, such as caspase-3 and caspase-9, leading to the cleavage of cellular proteins and ultimately cell death. mdpi.com The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway of apoptosis. mdpi.com

Bcl-2/Bax Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. nih.gov An elevated Bax/Bcl-2 ratio is a hallmark of apoptosis induction. nih.gov Studies on pyrazole derivatives have demonstrated their ability to upregulate the expression of Bax and downregulate Bcl-2, thereby shifting the balance towards apoptosis. nih.gov

Cell Cycle Arrest Mechanisms and Regulatory Protein Analysis (e.g., CDKs, Cyclins)

In addition to inducing apoptosis, pyrazole derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest. nih.govmdpi.comnih.gov

CDKs and Cyclins: The progression of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. acs.org As mentioned, pyrazole-based molecules are often potent CDK inhibitors. nih.govsci-hub.boxmdpi.comnih.gov By inhibiting CDKs, these compounds can block the transition between different phases of the cell cycle. For example, inhibition of CDK2 can lead to arrest in the G1/S or S phase. mdpi.com Novel pyrazolo-[3,4-d]-pyrimidine derivatives have been shown to halt cells in the G2/M phase through the regulation of cdc2 phosphorylation. nih.gov

Interactive Data Table: Cellular Effects of Pyrazole Derivatives

Cellular ProcessKey Proteins ModulatedOutcome
ApoptosisCaspases (e.g., Caspase-3, -9), Bcl-2 family (Bax, Bcl-2)Induction of programmed cell death in cancer cells
Cell CycleCyclin-Dependent Kinases (CDKs), CyclinsArrest at G1/S or G2/M phases, inhibiting cell proliferation

Studies on Target Protein Phosphorylation and Downstream Signaling

Preclinical studies on the pyrazole-based inhibitor AT9283 have demonstrated its ability to modulate the phosphorylation status of key cellular proteins, thereby impacting downstream signaling pathways crucial for cancer cell proliferation and survival.

As a potent inhibitor of Aurora kinases A and B, AT9283 has been shown to directly affect their activity. acs.orgashpublications.org A hallmark of Aurora B kinase activity is the phosphorylation of histone H3 on serine 10, a critical event for chromosome condensation during mitosis. acs.org Treatment with AT9283 leads to a significant reduction in the phosphorylation of histone H3, confirming the inhibition of Aurora B in a cellular context. ashpublications.orgnih.gov Similarly, the autophosphorylation of Aurora A at threonine 288, which is essential for its activation, is also inhibited by AT9283. medchemexpress.com This inhibition of Aurora A and B phosphorylation disrupts the proper execution of mitosis, leading to mitotic arrest and subsequent apoptosis. acs.orgnih.gov

Beyond its effects on Aurora kinases, AT9283 also targets other signaling pathways. As a JAK2 inhibitor, it has been shown to interfere with JAK2-related signaling. nih.gov However, in some cancer cell lines, such as those in chronic myeloid leukemia, treatment with AT9283 did not alter the phosphorylation levels of Bcr-Abl or its downstream effectors, including STAT3, ERK, and Akt. nih.gov This suggests that the antiproliferative effects in these specific cells are primarily driven by the inhibition of Aurora kinases rather than the Bcr-Abl pathway. nih.gov In contrast, in multiple myeloma cell lines, AT9283 was found to inhibit the STAT3 signaling pathway. medchemexpress.com This highlights the context-dependent nature of the compound's effects on downstream signaling cascades. Furthermore, the inhibition of Aurora A by AT9283 can impact the stability and function of the MKK3 protein, uncovering a crosstalk between Aurora kinase A and the MKK3 signaling pathway that sustains cancer malignancy. nih.gov

Analysis of Cellular Proliferation and Viability (In Vitro)

The inhibitory effects of pyrazole-based compounds on key cellular kinases translate into potent antiproliferative and pro-apoptotic activities in a wide range of cancer cell lines. In vitro studies using AT9283 have demonstrated significant inhibition of cell proliferation and viability across various hematological malignancies and solid tumors.

Treatment with AT9283 has been shown to induce a dose- and time-dependent increase in apoptosis, as evidenced by PARP cleavage and flow cytometry analysis. ashpublications.orgnih.gov A characteristic cellular phenotype associated with Aurora B inhibition is endoreduplication, a process of DNA replication without subsequent cell division, leading to polyploidy. acs.org This phenotype is consistently observed in cancer cells treated with AT9283, confirming its mechanism of action as an Aurora kinase inhibitor. ashpublications.orgnih.gov

The antiproliferative activity of AT9283 has been quantified in numerous cancer cell lines, with IC50 values (the concentration required to inhibit cell growth by 50%) often in the nanomolar to low micromolar range. For instance, in aggressive B-cell non-Hodgkin's lymphoma (B-NHL) cell lines, the IC50 values for cell proliferation ranged from 0.02 to 1.6 µM. ashpublications.org In chronic myeloid leukemia (CML) cells, both sensitive and resistant to other tyrosine kinase inhibitors, AT9283 significantly decreased cell viability. nih.gov The compound also potently inhibits colony formation in cell lines such as HCT116. selleckchem.com

The table below summarizes the reported in vitro antiproliferative activities of AT9283 in various cancer cell lines.

Cell LineCancer TypeAssayIC50 (µM)Reference
Aggressive B-NHL cell lines (various)B-cell non-Hodgkin's LymphomaCell Proliferation0.02 - 1.6 ashpublications.org
HCT116Colon CarcinomaPolyploidy Induction (Aurora B inhibition)0.03 medchemexpress.comselleckchem.com
B-NHL cell lines (various)B-cell non-Hodgkin's LymphomaCell Proliferation< 1 nih.gov
U937Histiocytic LymphomaCell Proliferation0.40 - 0.6 (similar potency to AT9283) mdpi.com
K562Chronic Myeloid LeukemiaCell Proliferation0.40 - 0.6 (similar potency to AT9283) mdpi.com
A549Lung CarcinomaCell Proliferation0.40 - 0.6 (similar potency to AT9283) mdpi.com
LoVoColon CarcinomaCell Proliferation0.40 - 0.6 (similar potency to AT9283) mdpi.com
HT29Colon CarcinomaCell Proliferation0.40 - 0.6 (similar potency to AT9283) mdpi.com

Structure-Activity Relationship (SAR) Studies in Preclinical Models

The exploration of the structure-activity relationship (SAR) of pyrazole-based inhibitors is crucial for the optimization of their potency, selectivity, and pharmacokinetic properties. While specific SAR studies for this compound are not extensively documented, general principles can be derived from research on related pyrazole-containing kinase inhibitors, including AT9283.

The core pyrazole scaffold is a key feature for binding to the ATP-binding pocket of kinases. The development of AT9283 originated from a pyrazole-benzimidazole fragment, which demonstrated good ligand efficiency for Aurora A. acs.org Modifications around this core structure were guided by X-ray crystallography to enhance potency and cellular activity.

Key SAR insights from the development of pyrazole-based inhibitors include:

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyrazole core can significantly influence inhibitory activity. For instance, in a series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones, different substitutions on the phenyl ring led to varying degrees of Chk1 kinase inhibition. nih.gov In the optimization of AT9283, the introduction of ortho-fluoro substituents on the phenyl ring of a urea (B33335) linker was found to reinforce a twisted conformation that improved activity in a cellular assay. acs.org

The Role of the Urea Linker: In the AT9283 series, a urea linker was found to adopt a cis/trans configuration, resulting in a folded conformation of the molecule. This conformation places the phenyl ring in proximity to the benzimidazole, a binding mode that necessitates a twisted conformation of the phenyl ring relative to the pyrazole-benzimidazole scaffold. acs.org

N-Substitution on the Pyrazole Ring: N-substitution on the pyrazole ring can impact the binding affinity of the inhibitors. In one study on 3,5-diphenylpyrazole (B73989) derivatives, the introduction of lipophilic moieties like methyl or phenyl groups at the nitrogen position resulted in a decrease in activity against meprin α and β compared to the unsubstituted analog. ashpublications.org

Modifications at Other Positions: The introduction of various functional groups at other positions of the pyrazole ring can modulate the compound's biological activity. For example, in a series of 3,4,5-substituted pyrazoles, the introduction of a cyclic moiety directly connected to the pyrazole core was favorable for the inhibition of meprins. ashpublications.org

These general SAR principles highlight the importance of the specific substitution pattern on the pyrazole and associated phenyl rings for achieving potent and selective kinase inhibition. Further focused SAR studies on this compound and its close analogs would be necessary to delineate the precise structural requirements for its biological activity.

Based on a comprehensive review of available scientific literature, there is currently no specific research data on the applications of the chemical compound This compound in the areas of catalysis, coordination chemistry, or advanced materials science as outlined in the requested article structure.

The provided outline requires detailed, informative, and scientifically accurate content for the following sections:

Applications of Pyrazolylamines Beyond Biological Systems

Advanced Materials Science Applications:Including its role as a precursor for energetic materials and its exploration in other functional material development.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information solely focused on "4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine" for the specified non-biological applications. To do so would require speculation or the inclusion of information on related but distinct compounds, which would violate the strict adherence to the provided outline and subject matter.

Future Directions and Emerging Research Avenues for 4 2 Methyl Phenyl 2h Pyrazol 3 Ylamine Research

Integration of Multi-Scale Modeling and Advanced Computational Approaches

Computational chemistry has become an essential tool in modern drug discovery and materials science, offering profound insights into molecular behavior and interactions. eurasianjournals.com For 4-(2-Methyl-phenyl)-2H-pyrazol-3-ylamine, the integration of multi-scale modeling and advanced computational methods represents a significant future direction. These approaches can accelerate the design of new derivatives with optimized properties, predict their biological activity, and elucidate complex mechanisms of action at an atomic level.

Key computational techniques applicable to pyrazolylamine research include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, stability, and reactivity of this compound. eurasianjournals.comresearchgate.net This understanding is crucial for predicting reaction outcomes and designing novel synthetic pathways.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For pyrazolylamine derivatives, docking studies can identify potential biological targets and explain the structural basis for their activity, guiding the design of more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to observe the dynamic behavior of molecules over time, providing insights into the conformational flexibility of pyrazolylamines and the stability of their interactions with biological receptors. eurasianjournals.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of pyrazolylamine derivatives with their biological activities. nih.govmdpi.com These models are valuable predictive tools for designing new compounds with enhanced efficacy.

By combining these computational strategies, researchers can construct a comprehensive in-silico workflow to screen virtual libraries of this compound analogs, prioritize candidates for synthesis, and minimize the time and cost associated with experimental studies. wustl.edu

Exploration of Novel and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. researchgate.net Future research on this compound will focus on developing novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. citedrive.com This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

Promising avenues for the green synthesis of pyrazolylamines include:

Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental impact of synthetic processes. researchgate.netthieme-connect.com

Catalytic Methods: The development of highly efficient and recyclable catalysts, including heterogeneous catalysts and nano-catalysts, can improve reaction rates and yields while allowing for easy separation and reuse. nih.gov

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can dramatically reduce reaction times and improve product yields compared to conventional heating methods. researchgate.netrsc.org

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances atom economy and operational simplicity. researchgate.nettandfonline.com Designing MCRs for the synthesis of functionalized pyrazolylamine derivatives is a key area of future research.

These sustainable approaches not only align with environmental goals but also offer economic advantages by improving efficiency and reducing waste management costs. researchgate.net

Identification of Underexplored Biological Targets and Mechanisms of Action

While pyrazole (B372694) derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of this compound remains to be explored. researchgate.netnih.gov A critical future direction is the identification of novel and underexplored biological targets and the elucidation of their precise mechanisms of action.

Research in this area will likely focus on:

Target Deconvolution: Utilizing chemical proteomics and activity-based protein profiling to identify the specific cellular proteins that interact with this compound and its derivatives.

Kinase Inhibition Profiling: Many pyrazole-containing compounds act as kinase inhibitors. rsc.org Screening against a broad panel of kinases could reveal novel targets relevant to cancer and inflammatory diseases.

Mechanism of Action Studies: Investigating the downstream effects of target engagement is crucial. For instance, some pyrazole derivatives have been shown to exert antioxidant effects by inhibiting NADPH oxidase and protecting against oxidative stress. nih.gov Similar studies could uncover unique mechanisms for this compound.

Exploring New Therapeutic Areas: The structural features of pyrazolylamines may make them suitable candidates for treating neurodegenerative diseases like Alzheimer's or metabolic disorders. researchgate.net

A deeper understanding of the molecular interactions and biological pathways modulated by this compound will be essential for its development as a targeted therapeutic agent. nih.gov

Development of Pyrazolylamine-Based Hybrid and Conjugate Structures

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with enhanced affinity, improved selectivity, or dual modes of action. nih.gov Developing hybrid and conjugate structures based on the this compound scaffold is a promising avenue for future research.

This strategy can be implemented by:

Combining with Other Heterocycles: Fusing or linking the pyrazolylamine core with other biologically active heterocycles, such as tetrazole, triazole, or thiazolidinone, can yield novel compounds with synergistic or complementary activities. mdpi.comnih.govgrowingscience.com For example, pyrazole-tetrazole hybrids have shown significant potential in various therapeutic areas. mdpi.com

Creating Conjugates: Attaching the pyrazolylamine moiety to other molecules, such as peptides, natural products, or known drugs, can improve targeting, alter pharmacokinetic properties, or overcome drug resistance.

The design of these hybrid structures often relies on a rational approach, where the individual components are chosen based on their known biological roles. The resulting library of hybrid compounds can then be screened for a wide range of biological activities.

Hybrid StrategyExample PharmacophorePotential Therapeutic Area
Heterocycle FusionBenzimidazoleAnti-inflammatory, Anticancer nih.gov
Heterocycle LinkingTetrazoleBroad-spectrum pharmacological applications mdpi.com
Heterocycle Linking1,2,3-TriazoleAntimicrobial growingscience.com
ConjugationKnown Drug MoietyImproved Efficacy, Dual-Action

Expanding Applications in Catalysis and Novel Materials

Beyond pharmacology, the unique structural and electronic properties of pyrazole derivatives suggest their potential application in catalysis and materials science. Research into this compound can be expanded into these non-biological fields.

Future opportunities include:

Ligand Design for Catalysis: The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with metal ions. Derivatives of this compound could be developed as ligands for transition metal catalysts used in a variety of organic transformations. For instance, NH-pyrazoles have been used as ligands in phosphorescent gold(I) complexes. mdpi.com

Development of Novel Materials: Pyrazole-containing compounds can serve as building blocks for functional materials. This includes the development of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.gov They can also be incorporated into polymers or organic light-emitting diodes (OLEDs) due to their electronic properties.

Exploring these applications requires a multidisciplinary approach, combining expertise in synthetic chemistry, coordination chemistry, and materials science.

Leveraging Artificial Intelligence and Machine Learning in Pyrazolylamine Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and generating predictive models. mdpi.com Applying these technologies to research on this compound can significantly accelerate the identification and optimization of new drug candidates. mdpi.com

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms like Random Forest and Support Vector Machines can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADME) of novel pyrazolylamine derivatives. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazolylamine scaffold that are optimized for specific biological targets and desired properties.

Virtual Screening: AI-powered screening platforms can rapidly evaluate massive virtual libraries of compounds to identify promising hits, far exceeding the capacity of traditional high-throughput screening. nih.gov

Target Identification: Machine learning can analyze complex biological data, such as genomics and proteomics data, to identify and validate novel drug targets for pyrazolylamine-based therapies. researchgate.net

The integration of AI and ML into the research workflow promises to make the discovery of new drugs based on the this compound core a more efficient, cost-effective, and data-driven process. astrazeneca.comyoutube.com

Q & A

Q. How to validate purity and stability of this compound under storage conditions?

  • Methodological Answer :
  • HPLC-PDA : Monitor degradation products (e.g., oxidation to pyrazole oxides) at 254 nm.
  • TGA/DSC : Assess thermal stability ( reports melting points ~260°C).
  • Long-Term Studies : Store under argon at –20°C and test monthly via NMR for decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.